fmoc-Tyrosinol(tbu)

Vue d'ensemble

Description

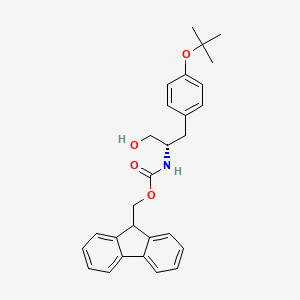

Fmoc-Tyrosinol(tbu): Fmoc-O-tert-butyl-L-tyrosinol , is a derivative of tyrosine, an amino acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its protective groups, which help in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group, while the tert-butyl (tbu) group protects the hydroxyl group of tyrosine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyrosinol(tbu) typically involves the protection of the amino and hydroxyl groups of tyrosine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The tert-butyl group is introduced by reacting the hydroxyl group with tert-butyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of Fmoc-Tyrosinol(tbu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Tyrosinol(tbu) undergoes several types of reactions, including:

Deprotection: The Fmoc group is removed using a base such as piperidine in dimethylformamide (DMF). The tert-butyl group is removed using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF for Fmoc removal.

Coupling: Carbodiimides such as DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

Major Products:

Deprotected Tyrosinol: After removal of the Fmoc and tert-butyl groups, the major product is tyrosinol, which can be further used in peptide synthesis.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tyrosinol(tbu) is extensively utilized in solid-phase peptide synthesis, a widely adopted method for producing peptides in both research and industrial contexts. The Fmoc protection strategy allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. The incorporation of Fmoc-Tyrosinol(tbu) enhances the yield and purity of synthesized peptides due to its stability and compatibility with various coupling reagents .

Case Study: Trifluoromethylthiolation

Recent studies have demonstrated the utility of Fmoc-protected tyrosine derivatives, including Fmoc-Tyrosinol(tbu), in the synthesis of trifluoromethylthiolated peptides. This modification significantly alters the biophysical properties of peptides, enhancing their hydrophobicity and potentially improving their pharmacological profiles. The successful incorporation of these derivatives into biologically active peptides illustrates their versatility as building blocks in peptide chemistry .

Self-Assembly and Material Science

Self-Assembly Studies

Fmoc-Tyrosinol(tbu) has been investigated for its ability to form well-defined self-assembled structures such as fibers and spherical aggregates. These structures have been characterized using various microscopic and spectroscopic techniques, revealing their potential for applications in nanotechnology and biomaterials. The self-assembly process is influenced by factors such as concentration and temperature, providing insights into the design of novel materials with specific functionalities .

Table 1: Self-Assembly Characteristics

| Parameter | Observation |

|---|---|

| Morphology | Fibers, Spherical aggregates |

| Characterization | Microscopic and spectroscopic techniques |

| Influencing Factors | Concentration, Temperature |

Biological Applications

Drug Development

The incorporation of Fmoc-Tyrosinol(tbu) into peptide sequences has implications for drug design, particularly in targeting specific biological pathways. For instance, studies have shown that peptides synthesized with this compound can effectively inhibit certain signaling proteins involved in cancer progression, making them potential candidates for therapeutic agents .

Case Study: Stat3 Inhibition

One notable application involves the design of peptide inhibitors targeting Stat3, a protein implicated in various cancers. Peptides containing Fmoc-Tyrosinol(tbu) were shown to disrupt Stat3 signaling, leading to reduced cell proliferation in tumor models. This highlights the compound's role not only as a building block but also as a functional component in therapeutic strategies .

Mécanisme D'action

The primary mechanism of action of Fmoc-Tyrosinol(tbu) involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization .

Comparaison Avec Des Composés Similaires

Fmoc-Tyrosine(tbu): Similar to Fmoc-Tyrosinol(tbu) but with a carboxyl group instead of an alcohol group.

Fmoc-Tyrosine: Lacks the tert-butyl protection on the hydroxyl group.

Fmoc-Serine(tbu): Similar structure but with a serine backbone instead of tyrosine.

Uniqueness: Fmoc-Tyrosinol(tbu) is unique due to the presence of both Fmoc and tert-butyl protective groups, which provide orthogonal protection strategies. This allows for greater flexibility and control in peptide synthesis compared to compounds with only one protective group .

Activité Biologique

Fmoc-Tyrosinol(tbu), also known as Fmoc-O-tert-butyl-L-tyrosine, is a significant compound in the field of peptide synthesis. Its application primarily lies within the framework of Fmoc solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid that enables the construction of complex peptide sequences. This article provides a detailed overview of the biological activity associated with Fmoc-Tyrosinol(tbu), including its mechanism of action, biochemical pathways, and applications in research and industry.

Fmoc-Tyrosinol(tbu) acts through several key mechanisms during peptide synthesis:

- Protection of Amine Groups : The Fmoc group protects the amine functionality of tyrosine during synthesis, allowing for selective coupling reactions without side reactions occurring from free amines.

- Base-Labile Deprotection : The Fmoc group can be easily removed using basic conditions (e.g., piperidine in DMF), facilitating the stepwise assembly of peptides .

- Peptide Bond Formation : Following deprotection, Fmoc-Tyrosinol(tbu) can participate in coupling reactions with activated carboxyl groups from other amino acids, leading to peptide bond formation.

Biochemical Pathways

The compound is involved in various biochemical pathways due to its role in synthesizing peptides that can modulate biological functions. These include:

- Cell Signaling Pathways : Peptides synthesized using Fmoc-Tyrosinol(tbu) can influence cellular signaling pathways, which are crucial for processes such as metabolism and gene expression.

- Enzyme Interactions : The synthesized peptides may interact with enzymes, either as substrates or inhibitors, impacting metabolic pathways and cellular functions .

Applications in Research and Industry

Fmoc-Tyrosinol(tbu) has diverse applications across several domains:

1. Peptide Synthesis

The primary use of Fmoc-Tyrosinol(tbu) is in the synthesis of peptides for research purposes. It allows for the production of peptides that can serve as:

- Probes : For studying protein interactions and cellular mechanisms.

- Inhibitors : Targeting specific enzymes or receptors to elucidate their roles in biological systems .

2. Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized to synthesize therapeutic peptides that can be developed into drugs. Its ability to create stable peptide structures makes it valuable for drug delivery systems and targeted therapies .

Case Studies

Several studies have highlighted the effectiveness of Fmoc-Tyrosinol(tbu) in synthesizing bioactive peptides:

-

Inhibitory Potency Study :

A study synthesized linear peptides incorporating Fmoc-Tyrosinol(tbu) and evaluated their inhibitory potency against c-Src kinase. The results indicated that specific modifications to the peptide structure significantly enhanced inhibitory activity, demonstrating the importance of tyrosine residues in biological activity . -

Peptide-Based Drug Development :

Research into peptide-based drugs has shown that using Fmoc-Tyrosinol(tbu) allows for the creation of more effective therapeutic agents. For instance, modifications to peptide sequences resulted in improved binding affinities to target proteins, showcasing its utility in drug design .

Fmoc-Tyrosinol(tbu) undergoes several key reactions during peptide synthesis:

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4/c1-28(2,3)33-21-14-12-19(13-15-21)16-20(17-30)29-27(31)32-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26,30H,16-18H2,1-3H3,(H,29,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTLGTZNAJNVHZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001117484 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187526-99-4 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187526-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-[4-(1,1-dimethylethoxy)phenyl]-1-(hydroxymethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.